N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide
Description
N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a quinazolinone core and a pyridinylsulfanyl group, suggests it may have interesting chemical and biological properties.
Properties
IUPAC Name |
N-(5-oxo-7,8-dihydro-6H-quinazolin-2-yl)-2-pyridin-2-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c20-12-5-3-4-11-10(12)8-17-15(18-11)19-13(21)9-22-14-6-1-2-7-16-14/h1-2,6-8H,3-5,9H2,(H,17,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFKGWGZUHUZQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=NC=C2C(=O)C1)NC(=O)CSC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Pyridinylsulfanyl Group: This step involves the nucleophilic substitution of a suitable pyridine derivative with a thiol group.
Acetylation: The final step is the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazoline derivative.
Substitution: The pyridinylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydroquinazoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Exploring its use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores.
Pyridinylsulfanyl Compounds: Compounds containing the pyridinylsulfanyl group.
Uniqueness
N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide is unique due to its specific combination of a quinazolinone core and a pyridinylsulfanyl group. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial treatments. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.
Chemical Structure and Properties
The compound features a quinazoline core with a pyridine moiety linked through a sulfanyl group. Its molecular formula is with a molecular weight of approximately 276.33 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C13H12N4OS |
| Molecular Weight | 276.33 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process generally includes:
- Formation of the Quinazoline Core : This is achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the pyridine and sulfanyl groups occurs via nucleophilic substitution.
- Amidation : The final step involves forming the acetamide linkage.
Anticancer Activity
Research indicates that derivatives of quinazoline exhibit potent anticancer properties. For instance:
-
In vitro Studies : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF7 (breast cancer). These studies often employ MTT assays to evaluate cell viability post-treatment.
- Example Data :
- Compounds with similar structures demonstrated a reduction in A549 cell viability by approximately 66% at concentrations around 100 µM.
- Example Data :
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
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Pathogen Testing : In vitro tests against multidrug-resistant strains such as Staphylococcus aureus and Escherichia coli have shown promising results.
- Key Findings :
- Compounds exhibited selective activity against resistant strains, indicating potential for development into therapeutic agents against infections caused by multidrug-resistant bacteria.
- Key Findings :
The mechanisms by which this compound exerts its biological effects may involve:
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Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in cancer cell proliferation and survival.
- Example : Inhibition of tyrosinase has been noted in related quinazoline derivatives.
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in specific phases (e.g., G1 or G2/M), leading to apoptosis in cancer cells.
- Antioxidant Properties : Some studies suggest that these compounds can scavenge free radicals, reducing oxidative stress which is pivotal in cancer progression and microbial resistance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
